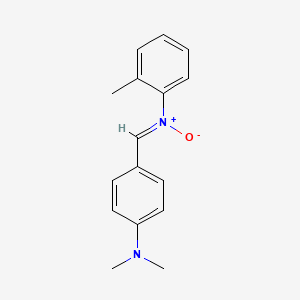

(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves condensation reactions . For instance, Schiff bases ligand (L 1) was synthesized by condensing (2,4-diamine (Trimethoxybenzyl 3,4,5)-5 pyrimidine) and (4-dimethylamino benzaldehyde) .Molecular Structure Analysis

The molecular structure of similar compounds involves aromatic rings and nitrogen-containing groups . The exact structure of “(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide” would require more specific information or computational chemistry analysis.Chemical Reactions Analysis

The chemical reactions involving similar compounds often involve nucleophilic substitution or addition reactions . For instance, the reaction of 4-(dimethylamino)pyridine with pentafluoropyridine results in a significant change in protonation degree with temperature .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can vary widely. For instance, 4-(dimethylamino)pyridine shows unusual temperature-sensitive protonation behaviour . More specific properties would require experimental determination or computational prediction .Scientific Research Applications

Multisignaling Detection of Anions

A notable application involves the synthesis of a new molecule, (Z)-4-(4-(dimethylamino)benzylidene)-3-methyl-1-(pyridin-2-yl)-1H-pyrazol-5(4H)-one (dmpp), and its novel heteroleptic iridium(III) complex. Both dmpp and the complex exhibited highly selective and sensitive detection abilities for cyanide anions, observable by the naked eye. The colorimetric and phosphorescent properties of these compounds make them excellent candidates for environmental monitoring and chemical sensing applications (Lou et al., 2010).

Photocatalytic Degradation of Organic Dyes

Another research area involves the photocatalytic degradation of organic dyes, such as methyl red, using semiconducting oxides like ZnO and TiO2. These nanoparticles, obtained through novel non-hydrolytic synthetic approaches, demonstrated high photocatalytic efficiency under UV and visible light, highlighting their potential in wastewater treatment and environmental cleanup (Curri et al., 2003).

Catalytic Activities

Derivatives of "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide" have been utilized in catalytic reactions. For instance, aminotroponate zinc complexes have been synthesized and shown to be effective catalysts for the intramolecular hydroamination of alkenes and alkynes, indicating their utility in synthetic organic chemistry (Meyer et al., 2006).

Biomedical Applications

Zinc oxide (ZnO) nanoparticles, related to the structural chemistry of derivatives of "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide," have shown promising antimicrobial and anticancer activities. Their ability to generate reactive oxygen species (ROS) and induce apoptosis makes them suitable for drug delivery applications and cancer therapy (Mishra et al., 2017).

Corrosion Inhibition

Hydrazone derivatives related to "(Z)-N-(4-(dimethylamino)benzylidene)-2-methylaniline oxide" have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds form a stable layer on the steel surface, significantly improving corrosion resistance, which is crucial for extending the lifespan of metal structures in industrial applications (Lgaz et al., 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

1-[4-(dimethylamino)phenyl]-N-(2-methylphenyl)methanimine oxide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O/c1-13-6-4-5-7-16(13)18(19)12-14-8-10-15(11-9-14)17(2)3/h4-12H,1-3H3/b18-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAMXDYCCNMCNKA-PDGQHHTCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1[N+](=CC2=CC=C(C=C2)N(C)C)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1/[N+](=C/C2=CC=C(C=C2)N(C)C)/[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylphenyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2975703.png)

![3,5-dimethyl-N-[4-(1H-tetrazol-1-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B2975720.png)

![(E)-N-[(2-imidazol-1-ylphenyl)methyl]-2-phenylethenesulfonamide](/img/structure/B2975722.png)

![(Z)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2975725.png)